molecular formula C10H7BrO2 B1589078 Methyl 4-(bromoethynyl)benzoate CAS No. 225928-10-9

Methyl 4-(bromoethynyl)benzoate

Cat. No.: B1589078
CAS No.: 225928-10-9
M. Wt: 239.06 g/mol
InChI Key: LVAXOQWVIMIKSJ-UHFFFAOYSA-N
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Description

Methyl 4-(bromoethynyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromoethynyl group attached to the benzene ring, which is further esterified with a methyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Methyl 4-(bromoethynyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Safety and Hazards

“Methyl 4-(bromoethynyl)benzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(bromoethynyl)benzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 4-ethynylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromoethynyl)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoethynyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the bromoethynyl group can yield ethynyl or ethyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 4-bromobenzoate
  • Ethyl 4-bromobenzoate

Uniqueness

Methyl 4-(bromoethynyl)benzoate is unique due to the presence of the bromoethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and transformations that are not possible with compounds like methyl 4-(bromomethyl)benzoate or methyl 4-bromobenzoate.

Properties

IUPAC Name

methyl 4-(2-bromoethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAXOQWVIMIKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450152
Record name methyl 4-(bromoethynyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225928-10-9
Record name methyl 4-(bromoethynyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-ethynylbenzoate (50 g, 0.31 mol) in acetone (750 mL) was added AgNO3 (5 g, 29.7 mmol) and the reaction mixture was stirred for 1 hr. NBS (61.2 g, 0.34 mol) was added and the reaction mixture was stirred at room temperature for 20 hr, filtered and concentrated under reduced pressure. The residue was diluted in EA, and washed with iced 20% H2SO4. The organic layer was washed with water and brine, dried (Na2SO4), filtered, concentrated under reduced pressure to give a residue, which was recrystallized from MeOH (1 mL/4 g) to yield methyl 4-(bromoethynyl)benzoate (INT-1.4) as an off-yellow solid (67 g, 90%). 1H NMR (400 MHz, CDCl3) δ 7.98 (d, J=8.8 Hz, 2H), 7.51 (d, J=8.8 Hz, 2H), 3.92 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
61.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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